molecular formula C7H5F3N2O B6337957 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone CAS No. 1060812-68-1

1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone

Cat. No.: B6337957
CAS No.: 1060812-68-1
M. Wt: 190.12 g/mol
InChI Key: MDYAQPCSNDPWSV-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, with an ethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone typically involves the introduction of a trifluoromethyl group to a pyrazine ring, followed by the addition of an ethanone group. One common method involves the reaction of 5-(trifluoromethyl)pyrazine with an appropriate ethanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    1-[5-(Trifluoromethyl)pyrazin-2-yl]methanol: Similar structure but with a hydroxyl group instead of an ethanone group.

    1-[5-(Trifluoromethyl)pyrazin-2-yl]amine: Contains an amine group instead of an ethanone group.

Uniqueness: 1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c1-4(13)5-2-12-6(3-11-5)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYAQPCSNDPWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263744
Record name 1-[5-(Trifluoromethyl)-2-pyrazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060812-68-1
Record name 1-[5-(Trifluoromethyl)-2-pyrazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060812-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(Trifluoromethyl)-2-pyrazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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